3-Oxa-1,9-diazaspiro[5.5]undecan-2-one
Overview
Description
3-Oxa-1,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Mechanism of Action
Target of Action
The primary target of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
This compound interacts with its target, the androgen receptor, by acting as an antagonist
Biochemical Pathways
The antagonistic action of this compound on the androgen receptor affects various biochemical pathways. The compound’s interaction with the androgen receptor can lead to changes in gene expression, which can subsequently affect numerous downstream effects such as cellular proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to its antagonistic effect on the androgen receptor . This can lead to alterations in cellular proliferation and differentiation, particularly in cells that are responsive to androgens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and amines in the presence of acid catalysts to form the spirocyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-1,9-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic scaffold .
Scientific Research Applications
3-Oxa-1,9-diazaspiro[5.5]undecan-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the oxygen atom present in 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one.
1,3,9-Triazaspiro[5.5]undecan-2-one: This compound contains an additional nitrogen atom, which can alter its chemical properties and biological activity.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: This derivative includes a chlorobenzyl group, which can enhance its antiviral activity.
Uniqueness
This compound is unique due to the presence of both oxygen and nitrogen atoms within its spirocyclic ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-oxa-1,9-diazaspiro[5.5]undecan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-10-8(3-6-12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWAWJFJMGOMLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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